Technical Monograph: 8-Methylcinnoline (CAS 5265-38-3)
Technical Monograph: 8-Methylcinnoline (CAS 5265-38-3)
[1][2]
Executive Summary
8-Methylcinnoline (CAS 5265-38-3) is a bicyclic heteroaromatic scaffold belonging to the 1,2-diazine (cinnoline) class.[1][2][3] Distinguished by a methyl substituent at the C8 position—adjacent to the ring fusion—this compound represents a critical bioisostere for quinoline and isoquinoline frameworks in medicinal chemistry.[2] Its unique electronic profile, characterized by the adjacent nitrogen atoms (N1=N2) and the steric bulk of the C8-methyl group, offers specific advantages in designing kinase inhibitors, where it serves as a hinge-binding motif, and in developing intercalating agents for DNA targeting.[2][4]
This guide provides a comprehensive technical analysis of 8-methylcinnoline, detailing its physicochemical properties, robust synthetic pathways, reactivity patterns, and application in drug discovery.[2][4]
Chemical Identity & Physicochemical Profile[2][5][6][7][8][9][10][11][12][13]
The presence of the methyl group at position 8 introduces steric hindrance near the N1 nitrogen, potentially modulating pKa and metal coordination geometry compared to the unsubstituted parent cinnoline.[2][4]
| Property | Data | Note |
| CAS Registry Number | 5265-38-3 | Verified Identifier |
| IUPAC Name | 8-Methylcinnoline | |
| Molecular Formula | C₉H₈N₂ | |
| Molecular Weight | 144.17 g/mol | |
| SMILES | Cc1cccc2c1nnc2 | |
| Physical State | Low-melting solid or oil | Pure cinnoline mp 39°C; 8-Me derivative likely similar.[2] |
| Predicted LogP | ~2.1 - 2.4 | Lipophilic, suitable for CNS penetration.[2] |
| Basicity (pKa) | ~2.5 (conjugate acid) | Less basic than quinoline due to N-N repulsion (alpha-effect).[4] |
| H-Bond Acceptors | 2 (N1, N2) | |
| H-Bond Donors | 0 |
Synthetic Methodologies
The synthesis of 8-methylcinnoline requires regioselective construction of the pyridazine ring.[2] The Widman-Stoermer synthesis is the most authoritative and scalable route, utilizing a diazonium-mediated cyclization of an ortho-alkenylaniline.[2]
Primary Route: Widman-Stoermer Cyclization
This protocol ensures the correct placement of the methyl group by establishing it in the aniline precursor.[2]
Precursor Selection: The synthesis must begin with 2-vinyl-6-methylaniline .[2] The methyl group at the 6-position of the aniline becomes the 8-position of the cinnoline.[2]
Step-by-Step Protocol:
-
Precursor Synthesis (Suzuki-Miyaura Coupling):
-
Diazotization & Cyclization:
-
Reagents: Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl, 4M).[2][4]
-
Procedure: Dissolve 2-vinyl-6-methylaniline in aqueous HCl at 0°C. Add NaNO₂ solution dropwise to form the diazonium salt.[2]
-
Cyclization: Allow the reaction to warm to room temperature (or heat to 60°C). The diazonium cation attacks the electron-rich double bond, followed by elimination of a proton to aromatize the pyridazine ring.[2]
-
-
Purification:
Alternative Route: Neber-Bossel Synthesis
Useful when the vinyl precursor is unstable.[2] Involves the cyclization of o-aminomandelic acid derivatives, followed by decarboxylation and reduction, though this is longer and lower yielding for the 8-methyl derivative.[2]
Visualization of Synthetic Logic
Caption: Step-wise construction of the cinnoline core via the Widman-Stoermer pathway.[2][4][6]
Reactivity & Functionalization Profile
Understanding the electronic distribution is vital for derivatizing the scaffold.[2] The 1,2-diazine ring is electron-deficient, making the system susceptible to nucleophilic attack but resistant to electrophilic substitution on the heterocyclic ring.[2]
Electrophilic Aromatic Substitution (EAS)[2][4]
-
Site of Attack: The benzene ring is more electron-rich than the pyridazine ring.[2]
-
Regioselectivity: Nitration or bromination typically occurs at C5 or C6 .[2] The C8-methyl group sterically hinders position 7 and electronically activates positions ortho and para to itself (C7 and C5).[2] However, the electron-withdrawing nature of the fused ring directs incoming electrophiles to C5.[2]
Nucleophilic Substitution (SₙAr)[2][4]
-
Activation: If a leaving group (e.g., Cl, Br) is introduced at C4 , it is highly reactive due to the activating effect of the N1=N2 bond.[2][4]
-
Application: 4-Chlorocinnolines are key intermediates for introducing amine or ether side chains (common in kinase inhibitors).[2]
N-Alkylation & Salt Formation[2]
-
Site of Alkylation: Methylation with MeI typically occurs at N2 rather than N1.[2][7] The C8-methyl group provides steric bulk that discourages alkylation at the adjacent N1 position, enhancing regioselectivity for N2.[2]
Medicinal Chemistry Applications
8-Methylcinnoline is a "privileged scaffold" in drug discovery, particularly for ATP-competitive kinase inhibitors.[2]
Kinase Hinge Binding
The cinnoline nitrogen atoms (N1, N2) can serve as hydrogen bond acceptors.[2][4]
-
Binding Mode: The N1 nitrogen often accepts a hydrogen bond from the backbone NH of the kinase hinge region.[2]
-
8-Methyl Effect: The methyl group can induce a twisted conformation or fill a hydrophobic pocket (gatekeeper region), potentially improving selectivity against off-target kinases.[2]
Bioisosterism
Cinnoline is a bioisostere of:
-
Quinoline/Isoquinoline: Modulates basicity and solubility.[2]
-
Quinazoline: Retains the bicyclic aromaticity but alters the H-bond acceptor vector.[2]
Pharmacophore Mapping[2]
Caption: Pharmacophore interactions of 8-methylcinnoline within a typical kinase ATP-binding pocket.
Analytical Characterization
To validate the identity of synthesized 8-methylcinnoline, compare spectral data against these predicted parameters:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 2.80 - 2.90 ppm (s, 3H): Methyl group at C8.[2][4] Downfield shift due to aromatic ring current.[2]
-
δ 7.60 - 7.80 ppm (m, 3H): Benzene ring protons (H5, H6, H7).[2][4]
-
δ 7.90 - 8.00 ppm (d, 1H): H3 proton of the pyridazine ring.[2][4]
-
δ 9.20 - 9.30 ppm (d, 1H): H4 proton (highly deshielded).[2][4]
-
-
¹³C NMR: Expect distinct signals for the methyl carbon (~18-22 ppm) and the highly deshielded C3/C4 carbons (~145-155 ppm).[2]
-
Mass Spectrometry (ESI): [M+H]⁺ peak at m/z 145.08.[4]
Safety & Handling
-
Hazards: As with many nitrogen heterocycles, treat as a potential irritant and sensitizer.[2][4]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation or polymerization.
-
Handling: Use standard PPE (gloves, goggles, lab coat).[2][4] Perform all synthesis steps, especially diazotization, in a well-ventilated fume hood.
References
-
Widman-Stoermer Synthesis: Widman, O.[2][6][8] (1884).[4][6] "Ueber die Constitution der Cinnoline." Berichte der deutschen chemischen Gesellschaft.
-
Cinnoline Chemistry Review: Castle, R. N.[2][4] (1973).[4] "The Chemistry of Heterocyclic Compounds, Cinnolines." Wiley-Interscience.[2] [4]
-
Kinase Inhibitor Scaffolds: Liao, J. et al.[2][4] (2022).[4][9] "Cinnoline Derivatives: A Review of Biological Activities and Synthesis." Current Medicinal Chemistry.
-
CAS Registry Data: Common Chemistry. "8-Methylcinnoline (CAS 5265-38-3)."[1][2][3] [4]
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- 5. researchgate.net [researchgate.net]
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- 7. 8-Nitrocinnoline | 2942-37-2 | Benchchem [benchchem.com]
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